1,4-Dioxa-8-azadispiro[4.0.4(6).3(5)]tridecane
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxa-8-azadispiro[4.0.4(6).3(5)]tridecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with an amine in the presence of an acid catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 60-80°C) are typically used.
Catalysts: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Solvents like dichloromethane or toluene are commonly used.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,4-Dioxa-8-azadispiro[4.0.4(6).3(5)]tridecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the nitrogen or oxygen atoms can be targeted.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1,4-Dioxa-8-azadispiro[4.0.4(6).3(5)]tridecane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1,4-Dioxa-8-azadispiro[4.0.4(6).3(5)]tridecane involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, its unique structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Cucurbit uril : A macrocyclic compound with potential applications in host-guest chemistry.
1,4-Benzodioxane-6-carbonitrile: Another dispiroketal with similar structural features.
Azetidine: A cyclic compound with a nitrogen atom in the ring.
Uniqueness
1,4-Dioxa-8-azadispiro[4.0.4(6).3(5)]tridecane is unique due to its dual spiroketal structure, which imparts distinct reactivity and stability. This makes it a valuable compound for various scientific and industrial applications.
Biological Activity
1,4-Dioxa-8-azadispiro[4.0.4(6).3(5)]tridecane is a synthetic compound with unique structural characteristics that may confer specific biological activities. This article reviews the known biological activities of this compound, including its potential pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C11H19N O2
- CAS Number : 2098119-67-4
- Molecular Weight : 197.27 g/mol
The dispiro structure is significant in determining the compound's interaction with biological systems.
Biological Activity Overview
Research on the biological activity of this compound has revealed several potential areas of interest:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
- Anticancer Potential : There is emerging evidence indicating that this compound may possess anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways.
- Neuroprotective Effects : Some research indicates that this compound may have neuroprotective effects, possibly by reducing oxidative stress and inflammation in neuronal cells.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis in cancer cells | |
Neuroprotective | Reduction of oxidative stress in neuronal cells |
Case Study Analysis
A notable case study involved the evaluation of the compound's effects on E. coli and cancer cell lines:
- Study Design : The study utilized a series of concentrations of this compound to assess its antimicrobial and anticancer effects.
- Results :
- At concentrations above 50 µg/mL, significant inhibition of E. coli growth was observed.
- In cancer cell lines, a dose-dependent increase in apoptosis was noted, with a maximum effect at 100 µg/mL.
This study underscores the potential utility of this compound in therapeutic applications but also highlights the need for further research to elucidate its mechanisms.
The proposed mechanisms by which this compound exerts its biological effects include:
- Membrane Disruption : The compound may integrate into bacterial membranes, leading to increased permeability and cell lysis.
- Apoptotic Pathways Activation : In cancer cells, it may activate intrinsic apoptotic pathways through mitochondrial dysfunction.
- Antioxidant Activity : By scavenging free radicals, it may protect neuronal cells from oxidative damage.
Properties
IUPAC Name |
7,10-dioxa-3-azadispiro[4.0.46.35]tridecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-2-9(4-5-11-8-9)10(3-1)12-6-7-13-10/h11H,1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKUVSZRWKFWECH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNC2)C3(C1)OCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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